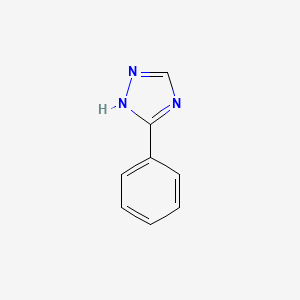

3-Phenyl-1H-1,2,4-triazole

Descripción

Contextual Significance within Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are fundamental to organic and medicinal chemistry due to their widespread presence in natural products, pharmaceuticals, and functional materials. wisdomlib.orgfiveable.meopenmedicinalchemistryjournal.com These cyclic compounds, which incorporate at least one nitrogen atom within their ring structure, exhibit a vast range of biological activities and chemical functionalities. fiveable.meencyclopedia.pub The presence of nitrogen atoms can influence the compound's polarity, electron density, and ability to form hydrogen bonds, all of which are critical for interactions with biological targets. fiveable.me Consequently, nitrogen heterocycles are integral to the design of many drugs, with over half of all FDA-approved small-molecule drugs containing such a scaffold. encyclopedia.pubmsesupplies.com They are also employed in agrochemicals, dyes, corrosion inhibitors, and polymers. openmedicinalchemistryjournal.commsesupplies.com

Within this broad class, 1,2,4-triazoles are a particularly important subgroup. ijprajournal.comnih.gov Their structure, featuring three nitrogen atoms, imparts a unique combination of stability and reactivity. researchgate.net This has led to their extensive investigation and use in various applications, from medicinal chemistry to materials science. ijprajournal.comresearchgate.net

Historical Development of 1,2,4-Triazole (B32235) Research

The study of triazoles dates back to the late 19th century, with Bladin first describing the carbon-nitrogen ring system (C2N3H3) in 1885. ijprajournal.com However, it was the discovery of their diverse biological activities in the mid-20th century that spurred intensive research into 1,2,4-triazole derivatives. ijprajournal.comnih.gov Early investigations revealed their potential as antimicrobial and antifungal agents, leading to the development of clinically significant drugs like fluconazole (B54011) and itraconazole. nih.govwikipedia.org

Over the decades, research has expanded to explore a wide array of pharmacological properties, including anticancer, antiviral, anti-inflammatory, and anticonvulsant activities. ijprajournal.comnih.gov The versatility of the 1,2,4-triazole core allows for the introduction of various substituents, enabling chemists to fine-tune the molecule's properties for specific applications. nih.gov This has led to the synthesis of a vast number of derivatives with a broad spectrum of biological effects. ijprajournal.com Beyond medicine, the unique electronic and coordination properties of 1,2,4-triazoles have made them valuable in materials science, particularly in the development of coordination polymers and organic light-emitting diodes (OLEDs). researchgate.netacs.org

Scope and Research Focus on 3-Phenyl-1H-1,2,4-triazole

The presence of a phenyl group at the 3-position of the 1,2,4-triazole ring in this compound imparts specific characteristics that have drawn significant research interest. This substitution influences the molecule's steric and electronic properties, which in turn affects its biological activity and potential applications.

Current research on this compound and its derivatives is concentrated in several key areas:

Medicinal Chemistry: A primary focus is the synthesis and evaluation of new derivatives for their therapeutic potential. This includes exploring their efficacy as antimicrobial, antifungal, anticancer, and antiviral agents. nih.govnih.gov Researchers often modify the phenyl ring or other positions on the triazole core to enhance activity and selectivity. nih.gov

Coordination Chemistry: The nitrogen atoms of the triazole ring can act as ligands, binding to metal ions to form coordination complexes. The phenyl group can influence the coordination geometry and the properties of the resulting complex. These complexes are being investigated for their catalytic activity, magnetic properties, and potential as therapeutic agents. wikipedia.org

Materials Science: The aromatic nature of both the triazole and phenyl rings makes this compound a useful building block for functional organic materials. Research in this area includes its incorporation into polymers and its use in the development of organic light-emitting diodes (OLEDs) and other electronic devices. acs.org

The following table provides a summary of key research findings related to substituted 1,2,4-triazole derivatives, highlighting the diverse applications of this chemical scaffold.

| Derivative Class | Research Focus | Key Findings | Citation |

| 1,2,4-Triazole-3-thiones with piperazine | Antibacterial activity | The presence of a phenylpiperazine moiety was found to be crucial for high antibacterial activity. | nih.gov |

| Fused-heterocycle triazoles | Antifungal activity | Certain fused-heterocycle derivatives showed potent antifungal activity. | nih.gov |

| Carbazole-triazole conjugates | Antifungal mechanism | Active compounds were found to depolarize the fungal membrane potential and intercalate with DNA. | nih.gov |

| 1,2,4-Triazolo[4,3-a]indole based Ir(III) complexes | Blue OLEDs | These complexes show promise as efficient deep-blue emitters for OLED applications. | acs.org |

| 1-(Phenyl)-3-(2H- wisdomlib.orgfiveable.meencyclopedia.pubtriazol-3-ylsulfanyl)-pyrrolidine-2,5-diones | Antimicrobial activity | Compounds were highly active against methicillin-resistant strains of S. aureus and S. epidermidis. | mdpi.com |

Structure

3D Structure

Propiedades

IUPAC Name |

5-phenyl-1H-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c1-2-4-7(5-3-1)8-9-6-10-11-8/h1-6H,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYMLZIFRPNYAHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70187271 | |

| Record name | 1H-1,2,4-Triazole, 5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70187271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3357-42-4 | |

| Record name | 5-Phenyl-1H-1,2,4-triazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3357-42-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-1,2,4-Triazole, 5-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003357424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-1,2,4-Triazole, 5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70187271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenyl-1H-1,2,4-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Phenyl 1h 1,2,4 Triazole and Its Derivatives

Classical Synthetic Approaches

Classical methods for the synthesis of the 1,2,4-triazole (B32235) ring system have been established for over a century and continue to be utilized due to their reliability and use of readily available starting materials. These approaches typically involve the condensation and subsequent cyclization of hydrazine (B178648) derivatives with various carbon sources.

The formation of 1,2,4-triazoles through the condensation of hydrazine derivatives with carbonyl compounds is a cornerstone of heterocyclic synthesis. Two notable named reactions in this category are the Pellizzari and Einhorn-Brunner reactions.

The Pellizzari reaction involves the reaction of an amide with a hydrazide at high temperatures to produce a 1,2,4-triazole. imist.mayoutube.com For the synthesis of 3-phenyl-1H-1,2,4-triazole, this would conceptually involve the reaction of benzamide (B126) with formohydrazide or formamide (B127407) with benzohydrazide.

The Einhorn-Brunner reaction is the reaction of an imide with a hydrazine derivative to yield an isomeric mixture of 1,2,4-triazoles. wikipedia.orgrsc.org The regioselectivity of this reaction is influenced by the acidity of the carbonyl groups in the imide. wikipedia.org

A more direct approach involves the reaction of hydrazine with formamide. organic-chemistry.orgcore.ac.uk Heating hydrazine hydrate (B1144303) with an excess of formamide is a known method for producing the parent 1H-1,2,4-triazole. core.ac.uk By extension, using phenylhydrazine (B124118) in a similar reaction with formamide can lead to the formation of 1-phenyl-1H-1,2,4-triazole or 4-phenyl-1H-1,2,4-triazole. The synthesis of this compound via this route would necessitate starting with a benzoyl derivative. A simple and efficient microwave-assisted method for the synthesis of substituted 1,2,4-triazoles from hydrazines and formamide has been reported, which proceeds without a catalyst and tolerates a variety of functional groups. organic-chemistry.org

| Reactants | Product | Conditions | Reference(s) |

| Amide and Hydrazide | 1,2,4-Triazole | Heat | imist.mayoutube.com |

| Imide and Hydrazine | Isomeric 1,2,4-Triazoles | - | wikipedia.orgrsc.org |

| Hydrazine and Formamide | 1,2,4-Triazole | Microwave, catalyst-free | organic-chemistry.org |

Table 1: Overview of Condensation Reactions for 1,2,4-Triazole Synthesis.

[3+2] Cycloaddition reactions are a powerful tool for the construction of five-membered heterocyclic rings like 1,2,4-triazoles. These reactions involve the combination of a three-atom component with a two-atom component. In the context of synthesizing this compound, benzonitrile (B105546) can serve as a precursor to the three-atom synthon.

One such approach involves the generation of nitrile ylides from diazo compounds, which then undergo a [3+2] cycloaddition with a suitable dipolarophile. A copper-catalyzed three-component reaction of diazo compounds, nitriles, and azodicarboxylates has been developed to construct 2,3-dihydro-1,2,4-triazoles. fao.org The in-situ formed nitrile ylide is trapped by the azodicarboxylate in a cycloaddition reaction. fao.org While this method yields a dihydro-triazole, subsequent oxidation could potentially lead to the aromatic 1,2,4-triazole ring.

Nitrile oxides, generated from oximes, are another class of 1,3-dipoles that can react with various dipolarophiles. youtube.com Their reaction with species containing a nitrogen-nitrogen double or triple bond could theoretically lead to a 1,2,4-triazole ring system, although their cycloaddition with alkynes to form isoxazoles is more common. youtube.comyoutube.com

The cyclization of acyl thiosemicarbazides is a widely used and efficient method for the synthesis of 1,2,4-triazole-3-thiones. These intermediates can then be converted to the corresponding 1,2,4-triazoles. acs.orgnih.gov

The synthesis starts with the reaction of a carboxylic acid hydrazide, in this case, benzohydrazide, with an isothiocyanate to form the corresponding N,N'-disubstituted thiosemicarbazide. This is then treated with a base to induce cyclization. For the synthesis of this compound, one would start with benzoylhydrazine and an isothiocyanate, followed by cyclization.

Alternatively, 1-acylthiosemicarbazides can be prepared and then cyclized. For instance, the reaction of furan-2-carboxylic acid hydrazide or phenylacetic acid hydrazide with arylisothiocyanates yields 1-acyl-4-arylthiosemicarbazides. nih.gov These precursors undergo ring closure in an alkaline medium to give the corresponding 5-substituted-4-aryl-4H-1,2,4-triazole-3-thiols in good yields. nih.gov To obtain this compound, one would start with a benzoyl thiosemicarbazide.

The thione functionality can be removed through oxidative methods or by reaction with Raney nickel to yield the desired this compound. A copper(II)-catalyzed process allows for the synthesis of 4,5-disubstituted 1,2,4-triazoles from arylidenearylthiosemicarbazides, where the initially formed triazole-3-thione undergoes in-situ desulfurization. acs.orgnih.gov

| Starting Material | Intermediate | Final Product | Key Transformation(s) | Reference(s) |

| Benzoyl Thiosemicarbazide | This compound-5-thione | This compound | Cyclization, Desulfurization | acs.orgnih.govorgsyn.org |

| Arylidenearylthiosemicarbazide | 4,5-Disubstituted 1,2,4-triazole-3-thione | 4,5-Disubstituted 1,2,4-triazole | Cu(II)-catalyzed cyclization and in-situ desulfurization | acs.orgnih.gov |

Table 2: Synthesis of 1,2,4-Triazoles from Acyl Thiosemicarbazides.

Hydrazonoyl halides are versatile reagents in heterocyclic synthesis. mdpi.comresearchgate.net However, their reaction with N-methylimidazole does not directly lead to the formation of 1,2,4-triazoles. Instead, studies have shown that the reaction of hydrazonoyl halides with N-methylimidazole and N-substituted benzimidazoles results in the formation of ring-opened 1:1 adducts. rsc.orgrsc.org Subsequent treatment of these adducts with aqueous sodium hydroxide (B78521) leads to ring expansion, yielding pyrazin-2-one or quinoxalin-2-one derivatives. rsc.orgrsc.org This indicates that this specific reaction pathway is not a viable method for the direct synthesis of this compound.

Transition Metal-Catalyzed Syntheses

In recent years, transition metal-catalyzed reactions, particularly those involving C-H bond activation, have emerged as powerful and efficient methods for the synthesis of complex organic molecules, including substituted triazoles.

Copper-catalyzed C-H arylation has become a valuable tool for the direct introduction of aryl groups onto heterocyclic rings, including 1,2,4-triazoles. nih.govrsc.org This method avoids the need for pre-functionalized starting materials, such as halogenated triazoles or organometallic triazole derivatives, making it an atom-economical and step-efficient approach.

The direct C-H arylation of the 1,2,4-triazole ring can be achieved using various arylating agents, such as aryl iodides or arylboronic acids, in the presence of a copper catalyst and a suitable base. nih.govmdpi.com For the synthesis of this compound, this would involve the reaction of 1H-1,2,4-triazole with a phenylating agent like iodobenzene (B50100) or phenylboronic acid.

Research has demonstrated that the copper-mediated direct arylation of 1,3,4-oxadiazoles and 1,2,4-triazoles with aryl iodides proceeds efficiently in the presence of suitable ligands and bases. nih.gov This methodology allows for the installation of a variety of aryl groups bearing different functional groups. nih.gov In some cases, the reaction can be performed under ligand-free conditions. researchgate.net

| Triazole Substrate | Arylating Agent | Catalyst/Base System | Product | Reference(s) |

| 1H-1,2,4-Triazole | Aryl Iodide | CuI / Ligand / Base | 3-Aryl-1H-1,2,4-triazole | nih.gov |

| 1H-1,2,4-Triazole | Aryl Bromide | CuCl / Base (ligand-free) | 3-Aryl-1H-1,2,4-triazole | researchgate.net |

| 1H-1,2,4-Triazole | Arylboronic Acid | Copper Catalyst / Base | 3-Aryl-1H-1,2,4-triazole | mdpi.com |

Table 3: Copper-Catalyzed C-H Arylation for the Synthesis of 3-Aryl-1H-1,2,4-triazoles.

Ullmann-Type Coupling Reactions

The Ullmann condensation, a cornerstone of C-N bond formation, represents a classical copper-catalyzed method for the N-arylation of heterocyclic compounds, including 1,2,4-triazoles. This reaction is pivotal for the synthesis of N-phenyl-1,2,4-triazoles, where a preformed triazole ring is coupled with an aryl halide. The traditional Ullmann reaction requires high temperatures (often >150 °C) and stoichiometric amounts of copper powder or copper salts.

The general mechanism involves the reaction of a triazole salt with a copper(I) species, followed by oxidative addition of an aryl halide and subsequent reductive elimination to form the N-aryl triazole and regenerate the copper catalyst. Modern iterations of this reaction have introduced ligands to stabilize the copper catalyst, allowing for milder reaction conditions and lower catalyst loadings. While effective, the harsh conditions of the classic Ullmann reaction can limit its applicability for substrates with sensitive functional groups.

Copper-Catalyzed Oxidative Coupling Reactions

More contemporary approaches utilize copper catalysis not just for substitution, but for the fundamental construction of the triazole ring through oxidative coupling. These methods often build the heterocyclic system from simpler, acyclic precursors. A notable strategy involves the copper-catalyzed oxidative coupling of amidines with various partners. chemicalbook.com For instance, the reaction between an amidine and organic nitriles can proceed in the presence of a copper catalyst and an oxidant like air (O₂) to form the 1,2,4-triazole ring. chemicalbook.com

Another powerful approach involves a sequential N-C and N-N bond-forming oxidative coupling under an atmosphere of air. organic-chemistry.org These reactions are advantageous due to the use of readily available and inexpensive starting materials and copper catalysts. The use of molecular oxygen as the terminal oxidant makes these processes environmentally benign. The versatility of this method allows for the synthesis of a wide array of substituted 1,2,4-triazole derivatives by varying the initial components. organic-chemistry.org

Palladium(II) Catalysis

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for their efficiency, selectivity, and broad functional group tolerance under relatively mild conditions. For the synthesis of this compound and its derivatives, two key palladium-catalyzed reactions are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

The Suzuki-Miyaura coupling creates a carbon-carbon bond between an organoboron compound (like phenylboronic acid) and an organic halide. To synthesize 3-phenyl-1,2,4-triazole, this method can be employed by coupling phenylboronic acid with a 3-halo-1,2,4-triazole precursor. Palladium complexes, often supported by specialized phosphine (B1218219) ligands, catalyze this transformation with high efficiency. organic-chemistry.orgnih.gov This approach is particularly valuable for its compatibility with a wide range of functional groups and its use of stable and relatively non-toxic boronic acid reagents. organic-chemistry.org

The Buchwald-Hartwig amination is a premier method for forming carbon-nitrogen bonds. wikipedia.org While it can be used to synthesize N-aryl triazoles, it is exceptionally useful for creating C-amino triazole derivatives. rsc.org In this context, an aryl halide is coupled with an amino-substituted 1,2,4-triazole. rsc.orgnih.gov The development of sophisticated, sterically hindered phosphine ligands has been crucial to the success of this reaction, enabling the coupling of even challenging heterocyclic amines that can otherwise poison the catalyst. wikipedia.orgrsc.org

| Reaction Type | Bond Formed | Typical Reactants for 3-Phenyl-1,2,4-triazole Synthesis | Key Features | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Carbon-Carbon (C-C) | 3-Halo-1,2,4-triazole + Phenylboronic acid | Tolerates diverse functional groups; uses stable organoboron reagents. | organic-chemistry.orgrsc.org |

| Buchwald-Hartwig Amination | Carbon-Nitrogen (C-N) | 3-Amino-1,2,4-triazole + Phenyl halide (for derivatives) or 1,2,4-triazole + Phenyl halide (for N-phenylation) | Highly efficient for N-arylation; requires specialized ligands for heterocyclic amines. | wikipedia.orgrsc.org |

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Related Triazoles

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a celebrated reaction within the domain of "click chemistry." This reaction provides a highly efficient, reliable, and specific pathway for synthesizing 1,2,3-triazoles. It is crucial to note that this method produces the 1,2,3-triazole isomer, not the 1,2,4-triazole isomer that is the primary subject of this article. Therefore, it is a key methodology for producing related triazole compounds.

The reaction involves the [3+2] cycloaddition of a terminal alkyne and an organic azide, catalyzed by a copper(I) source. The hallmark of CuAAC is its exceptional regioselectivity; it exclusively yields the 1,4-disubstituted-1,2,3-triazole product, in contrast to the uncatalyzed thermal reaction which produces a mixture of 1,4- and 1,5-regioisomers. mdpi.com The reaction proceeds under mild conditions, often at room temperature in various solvents including water, and demonstrates remarkable tolerance for a vast array of functional groups, making it suitable for complex molecule synthesis and bioconjugation. wikipedia.orgmdpi.com The robustness and specificity of CuAAC have made it the gold standard for the synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.gov

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, synthetic methodologies are increasingly being developed to minimize energy consumption, reduce waste, and avoid hazardous solvents. Microwave and ultrasound irradiation are two non-conventional energy sources that have been successfully applied to the synthesis of 1,2,4-triazoles, often leading to dramatically improved reaction conditions.

Microwave Irradiation Techniques

Microwave-assisted organic synthesis utilizes microwave energy to heat reactions directly and efficiently. This technique can dramatically accelerate reaction rates, often reducing reaction times from hours or days to mere minutes, while also improving product yields. orgsyn.org The synthesis of 1,2,4-triazoles has benefited significantly from this technology. For example, a simple and efficient method for synthesizing substituted 1,2,4-triazoles from hydrazines and formamide proceeds smoothly under microwave irradiation without any catalyst. organic-chemistry.org In other studies, the synthesis of 1,3,5-trisubstituted-1,2,4-triazoles was completed in just one minute with an 85% yield, a stark contrast to the conventional method requiring over four hours. orgsyn.org These findings highlight the significant advantages of using microwave technology for efficient and rapid synthesis. organic-chemistry.orgrsc.org

| Product Type | Reaction Conditions (Microwave) | Reaction Time (Microwave) | Reaction Time (Conventional) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1,3,5-Trisubstituted-1,2,4-triazoles | Cyclization of amide derivatives with hydrazines | 1 minute | > 4 hours | 85 | orgsyn.org |

| 3-(2-bromophenyl)-4-phenyl-5-thio-4H-1,2,4-triazole derivative | 165°C, 12.2 bar, ~540 W | 30 minutes | Not specified | High (energy efficient) | organic-chemistry.orgrsc.org |

| Substituted 1,2,4-triazoles | Hydrazine and formamide | Not specified (short) | Not specified (longer) | Good to excellent | organic-chemistry.org |

Ultrasound-Assisted Synthesis

Ultrasound-assisted synthesis employs high-frequency sound waves (typically >20 kHz) to induce acoustic cavitation in a liquid medium. The formation, growth, and implosive collapse of bubbles create localized hot spots with extreme temperatures and pressures, which can significantly enhance chemical reactivity and mass transfer. nih.govmdpi.com This method has been successfully applied to the synthesis of 1,2,4-triazole derivatives, offering advantages such as shorter reaction times, higher yields, and milder conditions compared to conventional methods.

For instance, a series of 1,2,4-triazole derivatives were prepared in yields ranging from 38.6% to 86.2% via a one-pot cyclization reaction under ultrasound irradiation. rsc.org This sonochemical approach often simplifies reaction procedures and purification processes, making it an attractive green alternative for heterocyclic synthesis. nih.govrsc.org

| Reaction Type | Key Reagents | Conditions | Yield (%) | Key Advantage | Reference |

|---|---|---|---|---|---|

| Cyclization | α-Nitrophenyl hydrazones, methylene (B1212753) amines | Ultrasound irradiation, NaNO₂, phase transfer catalyst | 38.6 - 86.2 | Facile, one-pot reaction | rsc.org |

| Huisgen Cycloaddition (for hybrid molecules) | Thiopropargylated 1,2,4-triazole, azidoacetamide derivative | Ultrasound, CuSO₄, Na-ascorbate | Almost quantitative | Less time consuming, more efficient | nih.gov |

Metal-Free Catalytic Systems

In recent years, the development of metal-free catalytic systems for the synthesis of 1,2,4-triazoles has gained significant traction due to their environmental and economic advantages. These systems avoid the use of potentially toxic and expensive heavy metals.

One prominent metal-free approach involves the use of iodine as a catalyst. A general synthesis of 1,3,5-trisubstituted 1,2,4-triazoles from hydrazones and aliphatic amines has been achieved under oxidative conditions. organic-chemistry.org This method utilizes iodine as a catalyst and proceeds through a cascade of C-H functionalization, double C-N bond formation, and oxidative aromatization. organic-chemistry.org

Another innovative metal-free strategy employs an o-quinone-based catalyst that mimics amine oxidase. This system, using 1,10-phenanthroline-5,6-dione (B1662461) (phd) as the catalyst and a Lewis acid co-catalyst like FeCl3, facilitates the coupling of primary amines and hydrazines with oxygen as the terminal oxidant. rsc.org The reaction is atom-economical, producing only water and ammonia (B1221849) as byproducts. rsc.org The mechanism involves the o-quinone catalyst in a multi-step cascade that includes primary amine oxidation, transamination, electrocyclization, and dehydrogenation. rsc.org

Furthermore, catalyst-free methods are emerging, such as the ring-opening and intramolecular cyclization of arylidene thiazolones with aryl or alkyl hydrazines. nih.gov This approach provides functionalized 1,2,4-triazoles and has been demonstrated on a gram scale in both batch and continuous flow setups. nih.gov

| Catalyst System | Reactants | Product Scope | Key Features |

| Iodine | Hydrazones, Aliphatic amines | 1,3,5-Trisubstituted 1,2,4-triazoles | Metal-free, oxidative C-H functionalization |

| 1,10-Phenanthroline-5,6-dione / FeCl₃ | Primary amines, Hydrazines | 1,2,4-Triazole-fused heterocycles | Amine oxidase mimic, uses O₂ as oxidant, atom-economical |

| Catalyst-free | Arylidene thiazolones, Aryl/alkyl hydrazines | Functionalized 1,2,4-triazoles | Ring-opening/cyclization mechanism, suitable for flow chemistry |

Electrochemical Approaches

Electrochemical synthesis has emerged as a powerful and green tool for the construction of heterocyclic compounds, including 1,2,4-triazoles. These methods often proceed under mild conditions without the need for chemical oxidants or metal catalysts.

A notable electrochemical method involves the multicomponent reaction of aryl hydrazines, paraformaldehyde, and ammonium (B1175870) acetate (B1210297) in an alcohol solvent. organic-chemistry.org This process yields 1,5-disubstituted and 1-aryl 1,2,4-triazoles. The alcohol serves as both the solvent and a reactant, while ammonium acetate acts as the nitrogen source. organic-chemistry.org The reaction is facilitated by electrochemically generated reactive iodine species and ammonia, thus avoiding harsh oxidants. organic-chemistry.org

Another electrochemical strategy focuses on the intramolecular dehydrogenative C-N cross-coupling. This reagent-free method allows for the efficient synthesis of 1,2,4-triazolo[4,3-a]pyridines and related fused heterocycles from commercially available aldehydes and 2-hydrazinopyridines under mild electrolytic conditions. rsc.org This one-pot process is both atom- and step-economical and has been successfully applied to the synthesis of complex molecules. rsc.org

Furthermore, an electro-oxidative cyclization of hydrazones with benzylamines or benzamides has been developed. nih.gov This approach utilizes inexpensive stainless steel as the anode and can be performed as a one-pot reaction, making it attractive for industrial applications. nih.gov

| Reaction Type | Reactants | Product Scope | Key Features |

| Multicomponent Reaction | Aryl hydrazines, Paraformaldehyde, NH₄OAc, Alcohols | 1,5-Disubstituted and 1-aryl 1,2,4-triazoles | Metal- and oxidant-free, in situ generation of reagents |

| Intramolecular C-N Coupling | Aldehydes, 2-Hydrazinopyridines | 1,2,4-Triazolo[4,3-a]pyridines | Reagent-free, atom- and step-economical, scalable |

| Oxidative Cyclization | Hydrazones, Benzylamines/Benzamides | Substituted 1,2,4-triazoles | Uses inexpensive electrodes, one-pot procedure |

Solvent-Free Conditions

The development of solvent-free reaction conditions is a key goal in green chemistry, as it reduces waste and simplifies purification processes. Microwave irradiation has proven to be a particularly effective tool for promoting solvent-free syntheses of 1,2,4-triazoles.

A simple and efficient method for the synthesis of substituted 1,2,4-triazoles involves the microwave-assisted reaction of hydrazines and formamide in the absence of a catalyst. organic-chemistry.org This one-pot approach exhibits excellent functional-group tolerance and proceeds rapidly with high yields. organic-chemistry.org

Another solvent-free microwave-assisted method is the synthesis of 5-substituted 3-amino-1,2,4-triazoles from aminoguanidine (B1677879) bicarbonate and carboxylic acids. mdpi.com This green and straightforward synthesis is performed in sealed reaction vials under controlled microwave conditions, which is particularly suitable for volatile carboxylic acids. mdpi.com

The synthesis of N4-amino 1,2,4-triazoles has also been achieved under solvent-free microwave irradiation from substituted aryl hydrazides and an excess of hydrazine hydrate. scispace.com This method provides the desired products in excellent yields within a few minutes. scispace.com

| Reaction Type | Reactants | Product Scope | Key Features |

| Microwave-assisted condensation | Hydrazines, Formamide | Substituted 1,2,4-triazoles | Catalyst-free, rapid, high yields |

| Microwave-assisted condensation | Aminoguanidine bicarbonate, Carboxylic acids | 5-Substituted 3-amino-1,2,4-triazoles | Solvent-free, suitable for volatile reactants |

| Microwave-assisted cyclization | Aryl hydrazides, Hydrazine hydrate | N4-amino 1,2,4-triazoles | Solvent-free, rapid, excellent yields |

Advanced Synthetic Strategies

Beyond the methodologies described above, several advanced synthetic strategies have been developed for the efficient and selective synthesis of this compound and its derivatives. These include multi-component reactions, oxidative cyclization methods, and regioselective syntheses.

Multi-component Reactions (MCRs)

Multi-component reactions (MCRs), in which three or more reactants combine in a single synthetic operation, are highly valued for their efficiency and ability to generate molecular diversity. Several MCRs have been developed for the synthesis of 1,2,4-triazoles.

A highly regioselective one-pot process provides access to a wide range of 1,3,5-trisubstituted 1,2,4-triazoles from the reaction of carboxylic acids, primary amidines, and monosubstituted hydrazines. organic-chemistry.org This method is rapid and addresses the challenge of accessing non-symmetrical 1,3,5-substituted triazoles. organic-chemistry.org

Another MCR enables the synthesis of 1-aryl 1,2,4-triazoles directly from anilines, aminopyridines, and pyrimidines. sci-hub.st This transformation has been explored with a variety of substrates, and the regiochemistry of the resulting triazole ring has been confirmed through isotopic labeling studies. sci-hub.st

| Reactants | Product Scope | Catalyst/Conditions | Key Features |

| Carboxylic acids, Primary amidines, Monosubstituted hydrazines | 1,3,5-Trisubstituted 1,2,4-triazoles | HATU/DIPEA, Acetic acid | One-pot, highly regioselective, rapid |

| Anilines, Aminopyridines, Pyrimidines | 1-Aryl 1,2,4-triazoles | Not specified | Direct synthesis from anilines, broad substrate scope |

Oxidative Cyclization Methods

Oxidative cyclization represents a common and effective strategy for the synthesis of the 1,2,4-triazole ring. These reactions often involve the formation of a key intermediate followed by an oxidation-induced ring closure.

A notable example is the copper(II)-catalyzed oxidative heterocyclization of arylidenearylthiosemicarbazides to form 4,5-disubstituted 1,2,4-triazole-3-thiones. nih.gov This reaction demonstrates a higher propensity for C-N bond formation over C-S bond formation. nih.gov Interestingly, by adjusting the reaction time, the initially formed triazole-thiones can be desulfurized to yield 4,5-disubstituted 1,2,4-triazoles. nih.gov

The thermal cyclization of an amidrazone intermediate with the aminal of an aromatic aldehyde is another key method for the regioselective synthesis of 1,3,5-trisubstituted-1,2,4-triazoles. tandfonline.com This approach allows for the incorporation of a variety of functional groups. tandfonline.com

| Precursor | Catalyst/Reagent | Product | Key Features |

| Arylidenearylthiosemicarbazides | Cu(II) | 4,5-Disubstituted 1,2,4-triazole-3-thiones | Selective C-N over C-S bond formation |

| Amidrazone and Aminal of an aromatic aldehyde | Thermal | 1,3,5-Trisubstituted 1,2,4-triazoles | Highly regioselective, broad functional group tolerance |

Regioselective Synthesis of Substituted 1,2,4-Triazoles

The regioselective synthesis of substituted 1,2,4-triazoles is of paramount importance, as the position of substituents significantly influences the biological and chemical properties of the resulting compounds.

One highly regioselective one-pot process for the synthesis of 1,3,5-trisubstituted 1,2,4-triazoles involves the reaction of carboxylic acids, primary amidines, and monosubstituted hydrazines. organic-chemistry.org This method offers rapid access to a diverse range of triazoles with well-defined substitution patterns. organic-chemistry.org

The reaction of β-carbonyl phosphonates and azides in the presence of cesium carbonate in DMSO provides a highly regioselective route to 1,4-disubstituted and 1,4,5-trisubstituted triazoles under mild conditions. acs.org This method proceeds in good to excellent yields and the regioselectivity is influenced by the formation of a cesium-chelated intermediate. acs.org

Furthermore, the copper-catalyzed oxidative azide-olefin cycloaddition (OAOC) reaction of α,β-unsaturated carbonyls with azides offers an efficient method for preparing 1,4,5-trisubstituted 1,2,3-triazoles with high regioselectivity. researchgate.net

| Method | Reactants | Product Scope | Key Features |

| One-pot condensation | Carboxylic acids, Primary amidines, Monosubstituted hydrazines | 1,3,5-Trisubstituted 1,2,4-triazoles | Highly regioselective, rapid, diverse substrates |

| [3+2] Cycloaddition | β-Carbonyl phosphonates, Azides | 1,4-Disubstituted and 1,4,5-trisubstituted triazoles | Mild conditions, high yields, cesium-mediated regiocontrol |

| Oxidative Azide-Olefin Cycloaddition | α,β-Unsaturated carbonyls, Azides | 1,4,5-Trisubstituted 1,2,3-triazoles | Copper-catalyzed, high regioselectivity |

Advanced Chemical Reactivity and Derivatization of the 3 Phenyl 1h 1,2,4 Triazole Scaffold

Functionalization at the Triazole Ring

The triazole ring of 3-Phenyl-1H-1,2,4-triazole is a key site for chemical modification. Its nitrogen atoms possess lone pairs of electrons, making them nucleophilic, while the ring itself can undergo various reactions to introduce new functional groups. youtube.com

The phenyl group of this compound is susceptible to electrophilic substitution reactions, a common method for introducing substituents onto aromatic rings. However, the triazole ring, being an electron-withdrawing group, deactivates the phenyl ring towards electrophilic attack. As a result, these reactions typically require harsh conditions and may yield a mixture of meta-substituted products, as the triazole ring directs incoming electrophiles to this position.

The carbon atoms within the 1H-1,2,4-triazole ring are electron-deficient due to their proximity to electronegative nitrogen atoms. chemicalbook.com This characteristic makes them susceptible to nucleophilic attack, although such reactions on the core triazole ring of this compound are less common without prior activation. More frequently, nucleophilic substitution reactions occur at a substituent attached to the triazole ring. For instance, a leaving group at the 3- or 5-position of the triazole can be displaced by a variety of nucleophiles.

Research has shown that the nitrogen atoms of the triazole ring are highly nucleophilic and can participate in SN2 reactions. youtube.com The N1 nitrogen is often the most nucleophilic site. youtube.com

Oxidative reactions of this compound can lead to various products depending on the oxidizing agent and reaction conditions. For example, oxidation of 1,2,4-triazole-3(5)-thiol derivatives with agents like hydrogen peroxide can lead to the formation of the corresponding 1,2,4-triazole (B32235). orgsyn.org

The reaction of 1,2,4-triazole-3-thiols with various electrophiles is a well-established method for creating S-substituted derivatives. researchgate.net For example, 1,2,4-triazole-3-thiols can be alkylated with reagents like benzyl (B1604629) chlorides or bromacetophenones, resulting in the formation of new carbon-sulfur bonds exclusively at the sulfur atom. researchgate.net

Furthermore, 1,2,4-triazole-3(5)-thiol can undergo nucleophilic substitution with compounds like 3-bromodihydrofuran-2(3H)-one. mdpi.com It can also participate in thiol-ene click reactions with N-arylmaleimides. mdpi.com These reactions highlight the utility of the thiol group as a handle for further functionalization.

Derivatives of 1,2,4-triazole-3-thiol are key intermediates in the synthesis of various heterocyclic compounds. zsmu.edu.ua The reactions involving the sulfur-functional group are pivotal for creating a diverse range of 1,2,4-triazole derivatives. zsmu.edu.ua

Formation of Fused Heterocyclic Systems

The this compound scaffold serves as a valuable precursor for the synthesis of fused heterocyclic systems. These reactions often involve the functional groups on the triazole ring reacting with bifunctional reagents to form a new ring fused to the original triazole core.

A significant application of 3-phenyl-1,2,4-triazole derivatives is in the synthesis of triazolo-thiadiazines. These fused bicyclic systems are of great interest due to their potential biological activities. The most common synthetic route involves the reaction of 4-amino-3-mercapto-5-phenyl-1,2,4-triazole with various bielectrophilic reagents. nih.gov

For example, the condensation of 4-amino-5-mercapto-3-phenyl-1,2,4-triazole with α-bromoacetophenone derivatives in the presence of a base like potassium carbonate, followed by treatment with an acid such as p-toluenesulfonic acid, yields 3,6-diaryl- nih.govresearchgate.netnih.govtriazolo[3,4-b] mdpi.comnih.govnih.govthiadiazines. nih.gov Similarly, reaction with aromatic or aliphatic ketones in refluxing acetic acid can also produce triazolo[3,4-b] mdpi.comnih.govnih.govthiadiazines. nih.gov Another approach involves the reaction of 4-amino-5-(5-nitrofuran-2-yl)-4H-1,2,4-triazole-3-thiol with 4-substituted phenacyl bromides to synthesize 6-(4-substituted phenyl)-3-(5-nitrofuran-2-yl)-7H- nih.govresearchgate.netnih.govtriazolo[3,4-b] mdpi.comnih.govnih.govthiadiazines. nih.gov

The versatility of this approach allows for the introduction of a wide range of substituents on the thiadiazine ring, leading to a diverse library of compounds. nih.govresearchgate.nettandfonline.com

Triazolo-Benzimidazoles

The fusion of 1,2,4-triazole and benzimidazole (B57391) rings results in triazolo-benzimidazole systems, a significant class of heterocyclic compounds. The synthesis of these hybrids often involves multi-step reactions starting from appropriately substituted benzimidazoles.

One common synthetic route begins with the preparation of a benzimidazole-containing benzoic acid hydrazide. For instance, methyl-4-(1H-benzimidazol-2-yl)benzoates can be synthesized and subsequently treated with hydrazine (B178648) hydrate (B1144303) to form the corresponding hydrazides. zsmu.edu.ua These intermediates are crucial for building the triazole ring. In a recent study, a series of benzimidazole-1,2,4-triazole derivatives were synthesized where the phenyl ring was used as a substituent at the N-4 position of the triazole ring, and a cyano group was introduced at the fifth position of the benzimidazole ring. acs.org

The molecular hybridization approach, combining the 1,2,4-triazole and benzimidazole scaffolds, is a key strategy. nih.gov These hybrid molecules can be designed with specific linkers and substituents to explore their chemical and biological activities. For example, derivatives have been created by linking the two heterocycles, with a phenyl group at position-2 of the benzimidazole nucleus and a benzyl group at position-5 of the 1,2,4-triazole ring, to investigate their interaction with biological targets. acs.org

Table 1: Synthesis of Representative Benzimidazole-1,2,4-triazole Hybrids

| Starting Material | Key Reagents | Resulting Hybrid Structure | Reference |

|---|---|---|---|

| 4-(5-Cyano-1H-benz[d]imidazol-2-yl)benzoyl chloride | Phenylhydrazine (B124118), CS₂, KOH | 2-(4-(4-Phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)phenyl)-1H-benzo[d]imidazole-5-carbonitrile | acs.org |

| 2-Phenylacetyl isothiocyanate | o-Phenylenediamine | N-(1H-Benzo[d]imidazol-2-yl)-2-phenylacetamide | acs.org |

Imidazole (B134444) Derivatives

The synthesis of hybrid molecules containing both imidazole and 1,2,4-triazole rings is an area of active research. These derivatives are often constructed using "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which efficiently links an imidazole-containing fragment to a triazole precursor. nih.gov

A typical strategy involves preparing a propargylated imidazole, such as 2-(prop-2-yn-1-ylthio)-4,5-diphenyl-1H-imidazole, which can then react with various organic azides. nih.gov This reaction yields a library of imidazole-1,2,3-triazole hybrids. While this example pertains to the 1,2,3-triazole isomer, the underlying principle of linking pre-functionalized heterocyclic units is broadly applicable. More directly, innovative methods have been developed for the synthesis of imidazolyl- and imidazole-1,2,4-triazoles, aiming to create novel chemical entities. zsmu.edu.ua These methods often begin with the synthesis of an imidazole-4-carboxylic acid ester, which is then elaborated through several steps, including hydrazinolysis and cyclization, to form the desired 1,2,4-triazole ring fused or linked to the imidazole core. zsmu.edu.ua

Hybrid Architectures with Other Heterocycles

The 1,2,4-triazole scaffold is frequently combined with a wide array of other heterocyclic systems to generate hybrid molecules. nih.govnih.gov This molecular hybridization aims to integrate the chemical properties of each ring system into a single molecule. nih.gov

Notable examples include hybrids with:

Thiadiazoles: The 2-amino-1,3,4-thiadiazole (B1665364) moiety has been hybridized with 1,2,4-triazoles. dovepress.com For instance, researchers have synthesized compounds incorporating antipyrine, 1,3,4-thiadiazole (B1197879), and 1,2,4-triazole rings within the same structure. dovepress.com The 1,3,4-thiadiazole ring is considered a bioisostere of pyridazine. dovepress.com

Oxygen-Containing Heterocycles: A significant number of hybrid compounds have been synthesized by linking 1,2,3-triazoles with various oxygen-containing heterocycles. nih.gov

Quinoxalines: New series of 1,2,4-triazolo[4,3-a]quinoxaline and bis-1,2,4-triazolo[4,3-a:3′,4′-c]quinoxaline derivatives have been reported. nih.gov

Pyrimidines: Pentacyclic coumarinyl-triazolopyrimidine derivatives have been synthesized, demonstrating the fusion of multiple heterocyclic systems. nih.gov

These hybrid architectures are often synthesized through multi-step sequences, leveraging the reactivity of functional groups on the parent triazole ring.

Tautomerism and Isomerism in 1,2,4-Triazole Systems

The 1,2,4-triazole ring is subject to prototropic tautomerism, a phenomenon crucial for understanding its chemical reactivity and interactions. researchgate.net This involves the migration of a proton between the nitrogen atoms of the heterocyclic ring.

1H and 4H Tautomeric Forms

Figure 1: The two primary tautomeric forms of the 1,2,4-triazole ring. The 1H-1,2,4-triazole (left) is typically more stable than the 4H-1,2,4-triazole (right). nih.gov

Thione-Thiol Tautomerism

When a 1,2,4-triazole ring is substituted with a mercapto group (-SH), it exhibits thione-thiol tautomerism. The compound can exist in the thiol form (containing a C-SH group) or the thione form (containing a C=S group and an N-H bond). researchgate.netresearchgate.net In the case of 3-phenyl-1,2,4-triazole-5-thione, the equilibrium between the thione and thiol forms is a key aspect of its chemistry. researchgate.net

The position of this equilibrium is significantly influenced by the solvent's polarity. cdnsciencepub.com In dilute solutions of nonpolar solvents, the thiol form tends to predominate, whereas polar solvents and self-association shift the equilibrium toward the thione form. cdnsciencepub.com For many 1,2,4-triazole-3-thione derivatives, the thione tautomer is the more stable form in the solid state and in polar solvents. mdpi.com

Table 2: Thione-Thiol Tautomerism in Substituted 1,2,4-Triazoles

| Tautomeric Form | Key Structural Feature | Predominant Conditions | Reference |

|---|---|---|---|

| Thione | C=S (thiocarbonyl), N-H | Polar solvents, Solid state, Self-association | cdnsciencepub.commdpi.com |

Influence of Substituents on Tautomeric Equilibrium

Substituents on the 1,2,4-triazole ring have a marked impact on the tautomeric equilibrium. researchgate.netnih.gov The electronic nature and position of the substituent can alter the relative stability of the 1H and 4H tautomers.

For example, in 3-phenyl-5-amino-1H-1,2,4-triazole, two tautomers are possible: 3-phenyl-1,2,4-triazol-5-amine and 5-phenyl-1,2,4-triazol-3-amine. A study showed that both tautomers can co-crystallize together. nih.gov In this specific case, the 3-phenyl-1,2,4-triazol-5-amine tautomer was found to be nearly planar, suggesting significant π-electron delocalization between the amino group and the triazole ring. nih.gov In contrast, the 5-phenyl tautomer was non-planar, indicating less delocalization. nih.gov

Theoretical and Computational Studies on 3 Phenyl 1h 1,2,4 Triazole

Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool for elucidating the properties of molecular systems. For 3-Phenyl-1H-1,2,4-triazole, these calculations provide a detailed picture of its geometry and electronic landscape.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. DFT studies on derivatives of this compound, such as 3-phenylamino-4-phenyl-1,2,4-triazole-5-thione, have been performed to optimize the molecular geometry and understand its electronic properties. mdpi.comrsc.org Calculations are often carried out using specific functionals and basis sets, like B3LYP/6-311G** and PBE1PBE/6-311G**, to determine bond lengths, bond angles, and dihedral angles. mdpi.comrsc.org

In a study on 3-phenylamino-4-phenyl-1,2,4-triazole-5-thione, the optimized geometric parameters were found to be in good agreement with experimental X-ray diffraction data. mdpi.com The phenyl and triazole rings in related structures are often not coplanar. For instance, in a cocrystal of 3-phenyl-1,2,4-triazol-5-amine and 5-phenyl-1,2,4-triazol-3-amine, the dihedral angle between the phenyl and 1,2,4-triazole (B32235) rings was found to be 2.3 (2)° in one tautomer and 30.8 (2)° in the other. nih.gov Similarly, in 4-amino-3-phenyl-1H-1,2,4-triazole-5(4H)-thione, the triazole ring and the phenyl ring have a dihedral angle of 13.7 (2)°. nih.gov

Computational studies also provide insights into the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a crucial parameter for determining the chemical reactivity and kinetic stability of a molecule. For instance, in a study of novel 1,2,4-triazole derivatives, the HOMO-LUMO energy gap for one of the compounds was calculated to be 4.618 eV. nih.gov

Table 1: Selected DFT Calculated Geometric Parameters for a 3-Phenyl-1,2,4-triazole Derivative The following table is based on data for 3-phenylamino-4-phenyl-1,2,4-triazole-5-thione, a related derivative, as comprehensive data for the parent compound was not available in the search results.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311G**) | Experimental Value |

| Bond Length (Å) | C=S | 1.692(3) | 1.687(3) |

| Bond Angle (°) | N(2)-C(14)-N(3) | - | - |

| Dihedral Angle (°) | Phenyl ring to triazolyl ring | 83.36(1) | - |

Data adapted from a study on 3-phenylamino-4-phenyl-1,2,4-triazole-5-thione. mdpi.com The specific atoms are as labeled in the source publication.

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer and conjugative interactions within a molecule. It provides a localized picture of bonding and electron density distribution. In studies of 3-phenylamino-4-phenyl-1,2,4-triazole-5-thione, NBO analysis revealed significant delocalization of electron density, indicating strong intramolecular interactions. mdpi.com The analysis of NBO occupancies helps in understanding the nature of chemical bonds (single, double, etc.) and the extent of conjugation. mdpi.com For example, in the aforementioned derivative, the C-C bonds in the phenyl rings exhibit typical single-double bond arrangements, confirming a conjugated structure. mdpi.com

The distribution of atomic charges within a molecule is crucial for understanding its reactivity and intermolecular interactions. Methods like Natural Population Analysis (NPA) are used to calculate these charges. mdpi.com In 3-phenylamino-4-phenyl-1,2,4-triazole-5-thione, NPA calculations showed that the nitrogen and sulfur atoms carry negative charges, making them potential sites for coordination with metal ions. mdpi.com This information is valuable for predicting how the molecule will interact with other species.

Table 2: Calculated NPA Atomic Charges for Selected Atoms in a 3-Phenyl-1,2,4-triazole Derivative The following table is based on data for 3-phenylamino-4-phenyl-1,2,4-triazole-5-thione.

| Atom | Calculated Charge (B3LYP/6-311G**) |

| S(1) | -0.342 |

| N(1) | -0.457 |

| N(2) | -0.012 |

| N(3) | -0.632 |

| N(4) | -0.221 |

Data adapted from a study on 3-phenylamino-4-phenyl-1,2,4-triazole-5-thione. mdpi.com The specific atoms are as labeled in the source publication.

Spectroscopic Characterization (Computational Aspects)

Computational methods are also employed to predict and interpret spectroscopic data, providing a powerful synergy with experimental techniques.

Theoretical calculations can generate predicted infrared (IR) spectra that aid in the assignment of experimentally observed vibrational bands. nih.gov DFT calculations have been successfully used to predict the vibrational frequencies of various triazole derivatives. nih.govresearchgate.net For instance, the calculated IR spectrum of 3-amino-1,2,4-triazole shows characteristic peaks for C-H aromatic vibrations, N-H stretching, and C=C stretching of the aromatic domains. researchgate.net These theoretical spectra often show good agreement with experimental FTIR data. nih.gov

Table 3: Comparison of Experimental and Predicted IR Frequencies (cm⁻¹) for a Triazole Derivative The following table is based on general data for 3-amino-1,2,4-triazole.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Predicted Frequency (cm⁻¹) |

| N-H Stretch | 3211 | - |

| C-H Aromatic Stretch | 3083, 3054 | - |

| C=C Aromatic Stretch | 1531, 1472 | - |

| N=N Endocyclic Stretch | 1595 | - |

| C-N-C Endocyclic Stretch | 1045 | - |

Data adapted from a study on 3-amino-1,2,4-triazole. researchgate.net Predicted values were not explicitly provided in the search results.

Computational methods can also predict Nuclear Magnetic Resonance (NMR) chemical shifts. ncl.res.in DFT calculations have been used to compute ¹H and ¹³C NMR chemical shifts for various triazole derivatives, which can then be compared with experimental data to confirm the molecular structure. ncl.res.innajah.edu For example, in a study of a synthesized 1,2,4-triazole derivative, the ¹H NMR spectrum showed a characteristic signal for the -NH proton of the triazole ring at a high chemical shift (14.11 ppm), confirming the thione tautomeric form. najah.edu The calculated NMR data for different tautomers can help in identifying the most stable form of the molecule in a given environment. ncl.res.in

Table 4: Experimental and Theoretically Calculated ¹³C Chemical Shifts (ppm) for a Phenyl Triazole Thione Derivative

| Atom No. | Experimental ¹³C (Solution) | Experimental ¹³C (Solid) | Calculated (Tautomer 1) | Calculated (Tautomer 2) |

| 5 | 167.49 | 163.43 | 161.84 | 189.45 |

| 3 | 150.67 | 149.62 | 147.15 | 168.27 |

| 1' | 125.9 | 124 | 121.65 | 123.2 |

| 2' | 126.12 | 124.96 | 121.35 | 124.86 |

| 3' | 129.554 | 127.27 | 125.06 | 125.68 |

| 4' | 131.06 | 129.88 | 127.3 | 130.82 |

Data adapted from a study on a phenyl triazole thione derivative. ncl.res.in The specific tautomers and atom numbering are as defined in the source publication.

Molecular Dynamics and Simulations

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. For derivatives of this compound, MD simulations have been employed to understand their conformational stability and binding interactions with protein targets.

For instance, MD simulations were conducted on a library of compounds, including derivatives of disubstituted N⁵,N³-1H-1,2,4-triazole-3,5-diamine, to screen for inhibitors of human topoisomerase IIIB (TOP3B). nih.gov A set of 100 conformations of the TOP3B-RNA covalent complex was generated through molecular dynamics simulation to be used for subsequent docking studies. nih.gov This approach helps in understanding the dynamic nature of the binding pocket and how ligands can adapt to it.

In another study, DFT simulation studies were used to analyze the adsorption behavior of a complex derivative, 3-(adamantan-1-yl)-4-phenyl-1-[(4-phenylpiperazin-yl)methyl]-1H-1,2,4-triazole-5(4H)-thione (APT), on metal clusters (Copper, Silver, and Gold). bohrium.com The simulations revealed that APT forms stable complexes with these metals, with the highest complexation energy observed for the gold cluster. bohrium.com Such studies are crucial for understanding the potential applications of these compounds in materials science and as biosensors.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental to medicinal chemistry. They aim to identify the key structural features of a molecule that are responsible for its biological activity. For the this compound scaffold, these studies have been instrumental in designing derivatives with potent and selective activities.

Recent QSAR studies on triazole derivatives have indicated that structural modifications can significantly impact their toxicity and efficacy profiles.

SAR analyses for derivatives of this compound have provided valuable insights for various therapeutic targets.

In the development of antimitotic agents, a series of 1-(3′,4′,5′-trimethoxybenzoyl)-3-arylamino-5-amino-1,2,4-triazoles were synthesized. The SAR studies elucidated the importance of substituents on the phenyl ring at the C-3 position of the 1,2,4-triazole. nih.gov The analysis revealed that the number and position of substituents significantly influenced the antiproliferative activity. For example, replacing a p-methyl group with a more electron-releasing p-methoxy group led to a 100-fold decrease in activity, showing they are not bioequivalent at that position. nih.gov The most potent compounds for inhibiting cancer cell growth were those with p-Me, m,p-diMe, and p-Et phenyl substitutions. nih.gov

For phosphodiesterase 4 (PDE4) inhibitors, initial SAR studies on triazolothiadiazines derived from 4-amino-3-phenyl-1H-1,2,4-triazole-5(4H)-thione confirmed that the phenyl ring at the C3 position was highly amenable to various substitutions without a significant loss of function. nih.gov This finding suggests that this position can be modified to improve pharmacokinetic properties (ADME) without compromising the compound's affinity for the target. nih.gov

In the context of tyrosinase inhibitors, SAR studies were conducted on a series of 1,2,4-triazole-(thio)semicarbazide hybrids synthesized from a this compound derivative. nih.gov The results highlighted specific substitutions on the semicarbazide (B1199961) moiety that led to potent inhibitory activity. nih.gov

| Target/Activity | Core Scaffold Derivative | Key SAR Findings | Reference |

|---|---|---|---|

| Antimitotic | 1-(3′,4′,5′-trimethoxybenzoyl)-3-arylamino-5-amino-1,2,4-triazole | Substituents on the C-3 phenyl ring are crucial. Small alkyl groups (p-Me, p-Et) enhance activity, while a p-OMe group decreases it significantly compared to p-Me. | nih.gov |

| PDE4 Inhibition | 7H- nih.govnih.govresearchgate.nettriazolo[3,4-b] nih.govnih.govresearchgate.netthiadiazines | The phenyl ring at the C3 position of the triazole is tolerant to various substitutions, making it a suitable point for modification to improve ADME properties. | nih.gov |

| Tyrosinase Inhibition | 1,2,4-triazole-(thio)semicarbazide hybrids | Specific substitutions on the (thio)semicarbazide part attached to the triazole core lead to highly potent inhibitors. | nih.gov |

Pharmacophore modeling is a computational technique that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity.

In the pursuit of anticonvulsant agents, the incorporation of a triazolethione into a thiazole (B1198619) ring was identified as an optimal pharmacophore model. nih.gov This led to the synthesis of 4-substituted phenyl-3-((4-aryl-4,5-dihydrothiazol-2-yl)amino)-1H-1,2,4-triazole-5(4H)-thiones, which showed significant anticonvulsant activity. nih.gov

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule ligands to the active site of a protein.

Several studies have utilized molecular docking to investigate derivatives of this compound.

Tyrosinase Inhibitors : In a study of new 1,2,4-triazole-(thio)semicarbazide hybrids, molecular docking analyses were performed to suggest possible binding poses for the most active compounds within the mushroom tyrosinase active site. nih.gov This helps to rationalize their potent inhibitory activity at a molecular level. nih.gov

PDE4 Inhibitors : Docking simulations were used to explore the binding modality of novel PDE4 inhibitors derived from 4-amino-3-phenyl-1H-1,2,4-triazole-5(4H)-thione. nih.gov The studies, using the PDE4B crystal structure (PDB ID: 1XMY), predicted that these compounds bind in a similar manner to known catechol diether-based inhibitors. nih.gov The docking results also supported the SAR findings that the 3-phenyl ring could be modified to fine-tune the compound's properties. nih.gov

Anticancer Agents : Quantum mechanical studies combined with molecular docking were performed on 5-amino-1-benzyl-3-phenyl-1H-1,2,4-triazole (TR3). bohrium.com The docking studies investigated its potential as an inhibitor for various targets, including cytochrome P450 enzymes, which are crucial in drug metabolism and cancer. bohrium.com

Topoisomerase Inhibitors : As part of a large-scale virtual screening, molecular docking was performed for thousands of compounds against conformations of the TOP3B-RNA complex. nih.gov This led to the identification of bemcentinib, which contains a disubstituted N⁵,N³-1H-1,2,4-triazole-3,5-diamine moiety, as a potential inhibitor. nih.gov Follow-up synthesis and testing of related analogs confirmed this hypothesis. nih.gov

| Derivative Core | Protein Target | Key Findings from Docking | Reference |

|---|---|---|---|

| 1,2,4-triazole-(thio)semicarbazide | Mushroom Tyrosinase | Provided plausible binding poses for the most active inhibitors, aiding in understanding their mechanism of action. | nih.gov |

| 4-amino-3-phenyl-1H-1,2,4-triazole-5(4H)-thione | Phosphodiesterase 4B (PDE4B) | Predicted a binding mode similar to known inhibitors and confirmed that the 3-phenyl group is a suitable site for modification. | nih.gov |

| 5-amino-1-benzyl-3-phenyl-1H-1,2,4-triazole | Cytochrome P450, JAK2, Estrogen Synthase | Predicted potential utility as an inhibitor for several important cancer-related protein targets. | bohrium.com |

| N⁵,N³-1H-1,2,4-triazole-3,5-diamine | Human Topoisomerase IIIB (TOP3B) | Identified the triazole scaffold as a key component for binding to the enzyme-RNA complex. | nih.gov |

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methods

The development of new, efficient, and selective synthetic routes to 3-phenyl-1H-1,2,4-triazole and its derivatives is a significant focus of current research. Traditional methods often require harsh conditions or multiple steps, prompting chemists to explore innovative strategies. Emerging research avenues are centered on the use of novel catalysts, metal-free reaction conditions, and one-pot procedures to improve yield, regioselectivity, and substrate scope.

Recent advancements have highlighted several promising approaches. One area of development is the use of catalyst systems to control the outcome of cycloaddition reactions. For instance, researchers have demonstrated that the choice of metal catalyst can selectively yield different isomers of disubstituted 1,2,4-triazoles. In a [3+2] cycloaddition reaction between aryl diazonium salts and isocyanide, using an Ag(I) catalyst selectively produces the 1,3-disubstituted product, whereas a copper catalyst favors the formation of the 1,5-disubstituted isomer. frontiersin.org

Metal-free synthesis is another burgeoning area, offering advantages in terms of cost, toxicity, and ease of purification. A notable metal-free approach involves the decarboxylation and cyclization of 2-aryl-2-isocyanate with aryl diazonium salts, a reaction critically mediated by the weak organic base 1,4-diazabicyclo[2.2.2]octane (DABCO). frontiersin.org

One-pot syntheses, which combine multiple reaction steps into a single procedure without isolating intermediates, are also gaining traction for their efficiency. A one-pot method for creating 3,5-disubstituted 1,2,4-triazoles begins with the conversion of an aldehyde to an oxime intermediate using hydroxylamine. frontiersin.org This intermediate then undergoes a 1,3-dipolar cycloaddition with hydrazyl hydrochloric acid to furnish the final triazole product in moderate to good yields. frontiersin.org This method is applicable to a wide range of aliphatic, aromatic, and heterocyclic aldehydes. frontiersin.org

These emerging synthetic strategies represent significant progress in the field, providing more versatile and efficient pathways to access complex 1,2,4-triazole (B32235) scaffolds for various applications.

Table 1: Overview of Selected Novel Synthetic Methods for 1,2,4-Triazole Derivatives

| Method | Key Reactants | Catalyst/Reagent | Key Feature | Product Type | Ref |

|---|---|---|---|---|---|

| Catalyst-Controlled Cycloaddition | Aryl diazonium salts, Isocyanide | Ag(I) or Copper catalyst | Catalyst-dependent regioselectivity | 1,3- or 1,5-disubstituted-1,2,4-triazoles | frontiersin.org |

| Metal-Free Cyclization | 2-Aryl-2-isocyanate, Aryl diazonium salts | 1,4-diazabicyclo[2.2.2]octane (DABCO) | Avoids transition metal catalysts | 1,2,4-triazoles | frontiersin.org |

| One-Pot Aldehyde Conversion | Aldehydes, Hydroxylamine, Hydrazyl hydrochloric acid | None specified | One-pot procedure from readily available aldehydes | 3,5-disubstituted-1,2,4-triazoles | frontiersin.org |

| Catalyzed Amidine Coupling | Amidines | Cu(OTf)₂ | Efficient coupling of amidine precursors | 3,5-disubstituted-1,2,4-triazoles | researchgate.net |

| Thione Synthesis (Classical Route) | Carboxylic acids, Hydrazine (B178648) | Base (for cyclization) | Multi-step synthesis of key triazole precursors | 1,2,4-triazole-3-thiones | zsmu.edu.ua |

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 3-Phenyl-1H-1,2,4-triazole derivatives, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves cyclization of hydrazine derivatives with nitriles or carboxylic acids under reflux conditions. For example, 3-amino-1,2,4-triazole derivatives are synthesized via condensation of thiosemicarbazides with nitriles, followed by cyclization in acidic media . Microwave-assisted synthesis (e.g., 60–100°C, 300 W) can improve yields and reduce reaction times . Optimization requires monitoring reaction progress via TLC and adjusting solvent polarity (e.g., ethanol vs. DMF) to control regioselectivity.

Q. How can spectroscopic techniques distinguish tautomeric forms of substituted 1,2,4-triazoles like this compound?

- Methodological Answer : Tautomerism in 1,2,4-triazoles (e.g., 1H-, 2H-, or 4H- forms) is resolved using NMR and IR spectroscopy. For instance, -NMR chemical shifts at δ 8.2–8.5 ppm indicate NH protons in the 1H-tautomer, while -NMR signals at 150–160 ppm confirm triazole ring carbons. IR stretching frequencies for N–H (3200–3400 cm) and C=N (1600–1650 cm) provide additional differentiation .

Q. What experimental approaches validate the purity and structural integrity of synthesized this compound compounds?

- Methodological Answer : Elemental analysis (C, H, N) should match theoretical values within ±0.3%. High-resolution mass spectrometry (HRMS) confirms molecular ions, while melting point consistency (±2°C) indicates purity. X-ray crystallography (e.g., SHELXL refinement) resolves bond lengths and angles, with deviations >0.02 Å suggesting impurities or defects .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation for this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL-97) refines structures using least-squares methods. For example, dihedral angles between the triazole ring and phenyl substituent (e.g., 36.3° in C34H26N4O2S derivatives) reveal steric or electronic effects. Discrepancies in R-factor (>5%) may indicate twinning or disordered solvent molecules, requiring iterative refinement .

Q. What computational methods predict the electronic and energetic properties of this compound-based compounds?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model HOMO-LUMO gaps and electrostatic potentials. For energetic derivatives, Kamlet-Jacobs equations estimate detonation velocity () and pressure () using Gaussian 09 outputs for heat of formation and molecular density . Comparative studies with experimental DSC/TGA data validate computational models.

Q. How should researchers address contradictions in spectroscopic vs. crystallographic data for tautomeric systems?

- Methodological Answer : Discrepancies arise when solution-phase NMR data (dynamic tautomerism) conflict with solid-state XRD results (static structure). Use variable-temperature NMR to observe tautomer equilibria (e.g., coalescence temperatures). For crystallography, ensure low-temperature data collection (e.g., 100 K) to minimize thermal motion artifacts. Cross-validate with theoretical studies (e.g., DFT energy comparisons of tautomers) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.